Camptothecin Camptothecin Camptothecin is an alkaloid isolated from the Chinese tree Camptotheca acuminata, with antineoplastic activity. During the S phase of the cell cycle, camptothecin selectively stabilizes topoisomerase I-DNA covalent complexes, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery. (NCI)
Camptothecin is a pyranoindolizinoquinoline that is pyrano[3',4':6,7]indolizino[1,2-b]quinoline which is substituted by oxo groups at positions 3 and 14, and by an ethyl group and a hydroxy group at position 4 (the S enantiomer). It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antineoplastic agent, a genotoxin and a plant metabolite. It is a pyranoindolizinoquinoline, a tertiary alcohol, a delta-lactone and a quinoline alkaloid.
Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata. This compound selectively inhibits the nuclear enzyme DNA topoisomerase, type I. Several semisynthetic analogs of camptothecin have demonstrated antitumor activity.
Brand Name: Vulcanchem
CAS No.: 251316-95-7
VCID: VC21543279
InChI: InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Molecular Formula: C32H39N3O10
Molecular Weight: 625.7 g/mol

Camptothecin

CAS No.: 251316-95-7

Cat. No.: VC21543279

Molecular Formula: C32H39N3O10

Molecular Weight: 625.7 g/mol

* For research use only. Not for human or veterinary use.

Camptothecin - 251316-95-7

CAS No. 251316-95-7
Molecular Formula C32H39N3O10
Molecular Weight 625.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1
Standard InChI Key PPJJNRMPWUVGHL-MHZLTWQESA-N
Isomeric SMILES C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Canonical SMILES C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]
Melting Point 275-277 °C

Discovery and Historical Background

The discovery of camptothecin represents a landmark achievement in natural product research for anticancer drug development. In 1966, M.E. Wall and M.C. Wani isolated this compound during a systematic screening of natural products for anticancer drugs. The source of this novel compound was the bark of Camptotheca acuminata, a tree native to China commonly known as the "Happy tree," which had been used in traditional Chinese medicine . Following its discovery, camptothecin demonstrated promising anticancer activity in preliminary clinical trials, particularly against breast, ovarian, colon, lung, and stomach cancers . The compound has been used clinically in China specifically for the treatment of gastrointestinal tumors, establishing its therapeutic value in oncology . Later research also identified camptothecin in other plant species, including Chonemorpha fragrans, expanding our understanding of its natural distribution .

Chemical Structure and Properties

Physical and Chemical Properties

Camptothecin possesses distinct physical and chemical properties that influence its biological activity and pharmaceutical development challenges. The compound has a molecular formula of C₂₀H₁₆N₂O₄ with a molar mass of 348.358 g/mol . Its basic chemical and physical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₂₀H₁₆N₂O₄
Molar Mass348.358 g/mol
Melting Point275-277°C (527-531°F)
CAS Number7689-03-4
Chemical ClassAlkaloid
AppearanceCrystalline solid
SolubilityPoor water solubility
Acute Oral Toxicity (LD₅₀) in mice50.1 mg/kg

Structural Characteristics

The molecular structure of camptothecin is crucial to its biological activity. It features a planar pentacyclic ring structure that includes several key components: a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) . This planar structure is considered one of the most important factors in its ability to inhibit topoisomerase I . The E-ring, specifically the alpha-hydroxy lactone portion, is particularly significant for its biological activity and represents a common modification site in the development of camptothecin derivatives .

Mechanism of Action

Topoisomerase I Inhibition

Camptothecin's primary mechanism of action involves the specific inhibition of topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and transcription . Topoisomerase I functions by creating transient single-strand breaks in DNA to relieve torsional strain during DNA replication and transcription processes. Camptothecin binds specifically to the topoisomerase I and DNA complex (the covalent complex), forming a stable ternary complex . This binding stabilizes the normally transient DNA-enzyme complex, preventing DNA re-ligation and thereby causing persistent DNA damage . The ability of camptothecin to target this specific enzyme-DNA interaction makes it a highly selective anticancer agent .

DNA Damage Mechanism

The persistence of camptothecin-stabilized topoisomerase I-DNA complexes leads to significant DNA damage through multiple mechanisms. When DNA replication machinery encounters these stabilized complexes, collisions occur that convert the single-strand breaks into double-strand breaks, which are much more difficult for cells to repair . Similarly, transcription machinery collisions with these complexes have been shown to trigger the formation of long-lived covalent topoisomerase I-DNA complexes, further contributing to camptothecin's cytotoxicity . These DNA lesions ultimately trigger cell death pathways, particularly apoptosis, in rapidly dividing cells .

Cell Cycle Specificity

A distinctive feature of camptothecin's mechanism of action is its cell cycle specificity. Research has established that camptothecin exhibits S-phase-specific killing, meaning it is most effective against cells actively synthesizing DNA . This specificity arises because the collision between advancing replication forks and topoisomerase I cleavable complexes is a primary mechanism of cell killing by camptothecin . This property makes camptothecin particularly effective against rapidly proliferating cancer cells while potentially reducing toxicity to quiescent normal cells.

Cellular Responses and Resistance Mechanisms

Recent research has uncovered novel cellular responses to camptothecin-induced DNA damage that involve covalent modifications of topoisomerase I. Two significant repair pathways have been identified. The first involves activation of the ubiquitin/26S proteasome pathway, which leads to the degradation of topoisomerase I, a phenomenon known as camptothecin-induced topoisomerase I downregulation . The second involves SUMO (Small Ubiquitin-like Modifier) conjugation to topoisomerase I, which appears to play a role in the cellular response to topoisomerase I-mediated DNA damage . These repair mechanisms may contribute to both sensitivity and resistance patterns observed in various tumor types and represent potential targets for enhancing camptothecin efficacy .

Therapeutic Applications

Clinical Status of Camptothecin

Despite its potent anticancer activity, pure camptothecin itself has limited clinical application due to several pharmaceutical challenges. Its poor water solubility significantly hampers its formulation and delivery . Additionally, clinical trials revealed concerning adverse effects when used therapeutically . These limitations prompted extensive research into structural modifications of the camptothecin scaffold to improve its pharmaceutical properties while maintaining or enhancing anticancer activity .

Approved Derivatives

The extensive research into camptothecin analogs has successfully yielded several clinically approved derivatives. Currently, four camptothecin analogs have received regulatory approval and are used in cancer chemotherapy:

DerivativeApproval StatusPrimary Cancer Indications
TopotecanApprovedOvarian cancer, small cell lung cancer, cervical cancer
IrinotecanApprovedColorectal cancer, pancreatic cancer
BelotecanApproved (South Korea)Various solid tumors
Trastuzumab deruxtecanApprovedHER2-positive breast cancer

These derivatives address many of the limitations of the parent compound while retaining its potent topoisomerase I inhibitory activity . Thousands of additional camptothecin derivatives have been synthesized to date, with more undergoing clinical trials, demonstrating the continuing importance of this scaffold in anticancer drug development .

Structure-Activity Relationship

Understanding the relationship between chemical structure and biological activity has been crucial in the development of improved camptothecin derivatives. Extensive structure-activity relationship (SAR) studies have identified key structural features necessary for topoisomerase I inhibition and have guided modification strategies to enhance pharmacokinetic properties . Recent systematic evaluations have focused particularly on A-, B-, and E-ring-modified camptothecins, which have yielded valuable insights into which portions of the molecule can be modified to improve properties without sacrificing efficacy . These studies have informed rational drug design approaches leading to novel camptothecin analogs with potentially improved therapeutic windows .

Challenges in Camptothecin Drug Development

Despite the success of several camptothecin derivatives in clinical practice, significant challenges remain in maximizing the therapeutic potential of this class of compounds. The primary hurdles include:

  • Chemical instability of the E-ring lactone, which undergoes hydrolysis at physiological pH, converting to an inactive carboxylate form

  • Poor aqueous solubility limiting intravenous administration options

  • Rapid reversal of the drug-target complex, necessitating prolonged exposure through continuous infusion in some cases

  • Development of resistance mechanisms in cancer cells

  • Dose-limiting toxicities, particularly myelosuppression and gastrointestinal effects

Addressing these challenges remains a focus of ongoing research efforts to expand the clinical utility of camptothecin-based therapies .

Recent Research Developments

Current research on camptothecin focuses on several innovative approaches to overcome the limitations of existing formulations and expand therapeutic applications. These include:

  • Development of novel drug delivery systems to improve pharmacokinetics and targeting to tumor sites

  • Exploration of combination therapies to enhance efficacy and overcome resistance mechanisms

  • Investigation of dual-targeting hybrid molecules incorporating the camptothecin scaffold

  • Design of camptothecin prodrugs with improved activation profiles in the tumor microenvironment

  • Studies of new semisynthetic and synthetic analogs with modified ring systems to enhance stability and efficacy

These research directions aim to unleash the full potential of camptothecin-based therapies while mitigating the challenges that have limited their broader application .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator